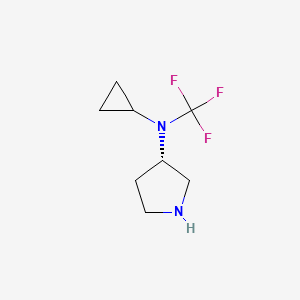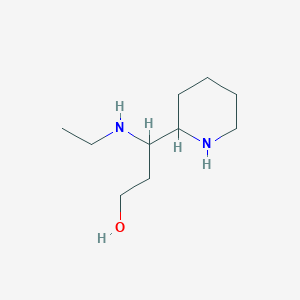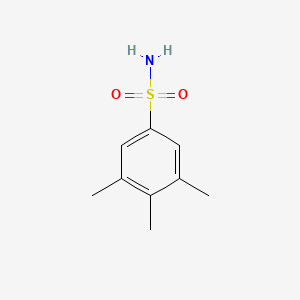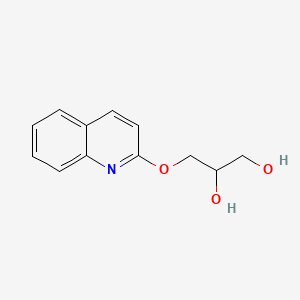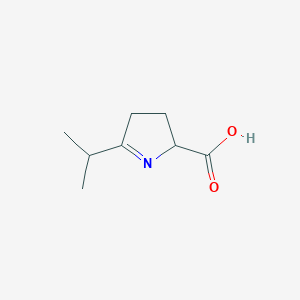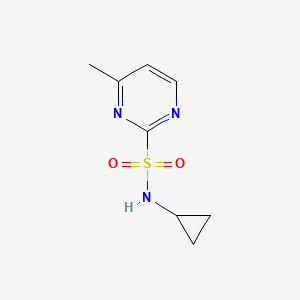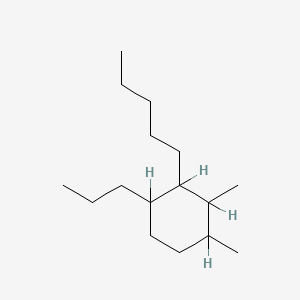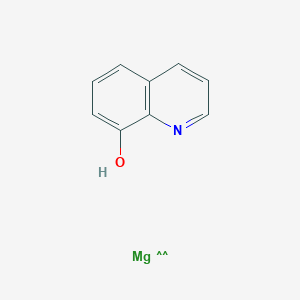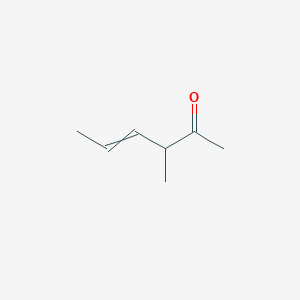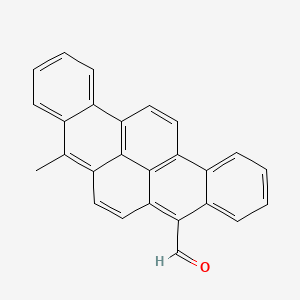![molecular formula C12H14ClN B13961619 4-[(3-chlorophenyl)Methylene]piperidine](/img/structure/B13961619.png)
4-[(3-chlorophenyl)Methylene]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-chlorophenyl)Methylene]piperidine is an organic compound with the molecular formula C12H14ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3-chlorophenyl group attached to the piperidine ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)Methylene]piperidine typically involves the condensation of 3-chlorobenzaldehyde with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the methylene bridge. The reaction mixture is often refluxed in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(3-chlorophenyl)Methylene]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-[(3-chlorophenyl)Methylene]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[(3-chlorophenyl)Methylene]piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in biological processes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, which lacks the 3-chlorophenyl and methylene groups.
3-chlorobenzaldehyde: A precursor in the synthesis of 4-[(3-chlorophenyl)Methylene]piperidine.
N-methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both the 3-chlorophenyl group and the methylene bridge, which confer specific chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets, making it distinct from other piperidine derivatives.
特性
分子式 |
C12H14ClN |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
4-[(3-chlorophenyl)methylidene]piperidine |
InChI |
InChI=1S/C12H14ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,8-9,14H,4-7H2 |
InChIキー |
NIWRKNQTXNNSCL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1=CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


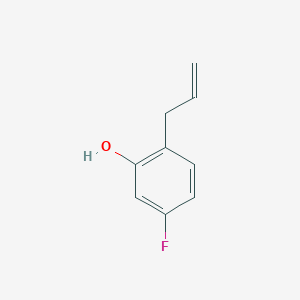
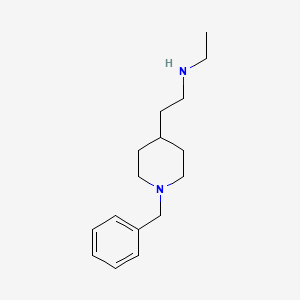

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
